N-(4-methoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized, including the starting materials, reagents, and conditions required for each step.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This could include its reactivity with other compounds, its stability under various conditions, and any notable chemical transformations it undergoes.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity/basicity, reactivity, stability, etc.).Scientific Research Applications
Antimicrobial Activity
Compounds with thiazole and ureido moieties have shown a broad spectrum of antimicrobial activity. For instance, derivatives of 7-alpha-methoxycephalosporins have exhibited high efficacy against Gram-positive and Gram-negative organisms, including Pseudomonas and lactamase producers, demonstrating potent activity against anaerobes confirmed by in vivo experiments in mice (Maier et al., 1986). Novel thiazole derivatives synthesized by incorporating a pyrazole moiety have shown significant anti-bacterial and anti-fungal activities, indicating their potential as antimicrobial agents (Saravanan et al., 2010).
Anticancer and Antiviral Activities
Thiazole derivatives have also demonstrated anticancer and antiviral properties. For example, 2-pyrazoline-substituted 4-thiazolidinones synthesized from 3-phenyl-5-aryl-1-thiocarbamoyl-2-pyrazolines have shown selective inhibition of leukemia cell lines growth and high activity against Tacaribe virus strain, suggesting their use as anticancer and antiviral agents (Havrylyuk et al., 2013).
Anti-inflammatory and Antioxidant Properties
N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and their derivatives have been evaluated for their anti-inflammatory and antioxidant activities, showing good efficacy in DPPH radical scavenging and superoxide anion scavenging assays. Certain compounds within this series have exhibited both antioxidant and anti-inflammatory activities, highlighting their therapeutic potential (Koppireddi et al., 2013).
Selective Receptor Antagonists
Thiazole and thiadiazole derivatives have been synthesized and evaluated as selective antagonists for human adenosine A3 receptors, with certain compounds displaying great increases in binding affinity and selectivity. These findings suggest their potential use in modulating adenosine receptor-mediated physiological processes (Jung et al., 2004).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects.
Future Directions
This involves discussing potential future research directions, applications, or improvements related to the compound.
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-27-15-9-7-13(8-10-15)21-18(25)11-14-12-29-20(22-14)24-19(26)23-16-5-3-4-6-17(16)28-2/h3-10,12H,11H2,1-2H3,(H,21,25)(H2,22,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKGUTPDUXXUKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide |
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